![molecular formula C11H13N3O2 B6088558 [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B6088558.png)
[1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol, also known as MPTD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as drug discovery, materials science, and catalysis.
作用機序
The mechanism of action of [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol is not fully understood, but it is believed to act through the inhibition of specific enzymes or proteins involved in various biological processes. For example, [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and cell death. [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
[1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol has been shown to have both biochemical and physiological effects. Biochemically, [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol has been shown to alter the expression of specific genes involved in various biological processes such as cell cycle regulation and apoptosis. Physiologically, [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol has been shown to induce cell death in cancer cells and inhibit the growth of bacterial and fungal cells.
実験室実験の利点と制限
The advantages of using [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol in lab experiments include its high potency, broad-spectrum activity, and relatively low toxicity compared to other compounds with similar activities. However, [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol has some limitations such as its low solubility in water, which can make it difficult to use in certain experimental setups. Additionally, [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol may not be effective against all types of cancer cells or bacterial and fungal strains.
将来の方向性
There are several future directions for the research and development of [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol. One area of interest is the optimization of the synthesis method to produce [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol with even higher yields and purity. Another area of interest is the investigation of the potential applications of [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Additionally, the use of [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol as a building block for the synthesis of new materials with unique properties is an area of potential future research. Overall, the potential applications of [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol in various fields make it a promising compound for future research and development.
合成法
[1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol can be synthesized through a two-step reaction process involving the reaction of 4-methylphenyl hydrazine with propargyl alcohol, followed by the addition of sodium azide and copper (I) bromide. The final product is obtained through purification using column chromatography. This synthetic method has been optimized to produce high yields of [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol with good purity.
科学的研究の応用
[1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit anticancer, antibacterial, and antifungal activities. [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol has also been investigated as a potential therapeutic agent for Alzheimer's disease due to its ability to inhibit the formation of amyloid-beta plaques. Additionally, [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol has been used as a building block for the synthesis of new materials with unique properties such as fluorescence and conductivity.
特性
IUPAC Name |
[5-(hydroxymethyl)-1-(4-methylphenyl)triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-8-2-4-9(5-3-8)14-11(7-16)10(6-15)12-13-14/h2-5,15-16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQXKFHZNUHWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6088493.png)
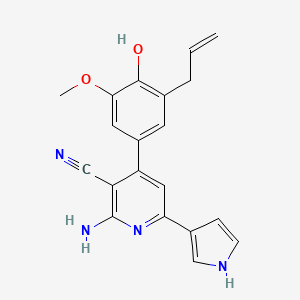
![1-[(2-methylphenyl)amino]-3-(10H-phenothiazin-10-yl)-2-propanol ethanedioate (salt)](/img/structure/B6088504.png)
![N-[4-(acetylamino)phenyl]-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B6088517.png)
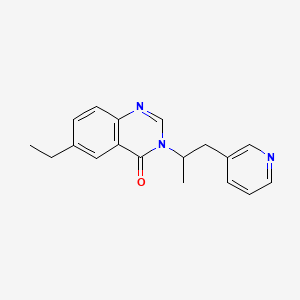
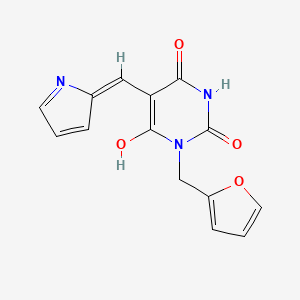
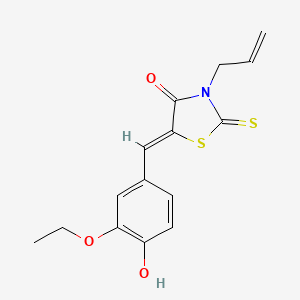
![3-{1-[3-(dimethylamino)benzoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6088547.png)
![1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B6088553.png)
![[2-({3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6088560.png)
![ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6088566.png)
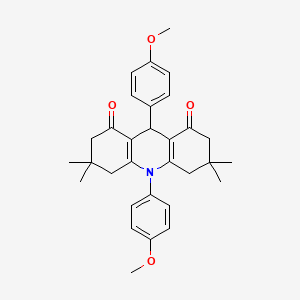
![methyl 3-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}benzoate](/img/structure/B6088583.png)
![5-{1-[3-(3,4-dimethoxyphenyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6088587.png)